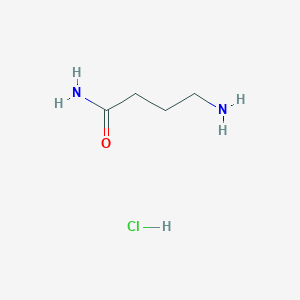

4-Aminobutanamide hydrochloride

描述

Overview and Chemical Context of 4-Aminobutanamide (B1198625) Hydrochloride

4-Aminobutanamide hydrochloride is the hydrochloride salt of 4-aminobutanamide. sigmaaldrich.com Its chemical structure features a four-carbon chain with an amino group at one end and an amide group at the other. This structure makes it a derivative of butanamide and a structural analog of gamma-aminobutyric acid (GABA), a primary inhibitory neurotransmitter in the central nervous system. The key difference between 4-aminobutanamide and GABA is the substitution of the carboxylic acid group in GABA with an amide group.

The hydrochloride form of the compound enhances its stability and solubility in aqueous solutions, which is advantageous for its use in various research settings. The molecular formula for this compound is C₄H₁₁ClN₂O, and its molecular weight is 138.6 g/mol . sigmaaldrich.comnih.gov

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-aminobutanamide;hydrochloride nih.gov |

| Molecular Formula | C₄H₁₁ClN₂O sigmaaldrich.comnih.gov |

| Molecular Weight | 138.6 g/mol sigmaaldrich.com |

| CAS Number | 13031-62-4 sigmaaldrich.com |

| Physical Form | Off-white solid |

| InChI Key | MVEPJLNIXKEKMI-UHFFFAOYSA-N sigmaaldrich.com |

Historical Perspective of this compound Research

The scientific exploration of this compound is intrinsically linked to the broader history of research into GABA and its analogs. The discovery of GABA in the nervous system in the 1950s spurred extensive investigation into related compounds to understand their physiological roles and potential therapeutic applications. nih.gov Early studies focused on synthesizing and characterizing a wide array of GABA derivatives to elucidate structure-activity relationships. nih.gov

While specific seminal papers focusing solely on this compound are not prominently highlighted in historical overviews of GABA research, its synthesis and study were part of this larger scientific movement. Researchers were interested in how modifying the functional groups of GABA, such as converting the carboxylic acid to an amide, would alter its chemical and biological properties. This line of inquiry was fundamental to the development of numerous neurologically active compounds. nih.govwikipedia.org

Significance of this compound in Modern Chemical and Biochemical Sciences

In contemporary scientific research, this compound holds importance as a versatile chemical building block and a research tool. Its bifunctional nature, possessing both a primary amine and an amide group, makes it a useful precursor in the synthesis of more complex molecules, including peptidomimetics and other novel organic compounds.

The structural similarity of 4-aminobutanamide to GABA continues to make it a relevant subject in biochemical investigations. It is utilized in studies aimed at understanding the interactions of ligands with GABA receptors and related enzymes. Although not employed as a therapeutic agent itself, its utility as a research chemical is significant for advancing knowledge in neuroscience and medicinal chemistry. The hydrochloride salt form is particularly useful for in vitro studies due to its solubility in biological buffers.

One of the notable synthetic routes to 4-aminobutanamide involves the catalytic hydrogenation of 4-nitrobutanamide. smolecule.com This process often utilizes platinum-based catalysts and is carried out under controlled conditions of hydrogen pressure and temperature. smolecule.com

Structure

2D Structure

属性

IUPAC Name |

4-aminobutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c5-3-1-2-4(6)7;/h1-3,5H2,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEPJLNIXKEKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156451 | |

| Record name | 4-Aminobutyramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13031-62-4 | |

| Record name | Butanamide, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13031-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminobutyramide monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminobutyramide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyramide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminobutanamide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBB62LLN98 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Aminobutanamide Hydrochloride

Established Synthetic Pathways for 4-Aminobutanamide (B1198625) Hydrochloride

4-Aminobutanamide hydrochloride, a derivative of γ-aminobutyric acid (GABA), is a compound of interest in organic synthesis. nih.govnih.gov Various synthetic routes have been developed to produce this compound, often starting from readily available precursors. These methods primarily focus on the introduction of the amino group and the formation of the amide functionality.

Reductive amination is a prominent method for the synthesis of amines and plays a significant role in the production of pharmaceuticals. nih.gov This technique involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. In the context of 4-aminobutanamide synthesis, this could involve the reductive amination of a suitable keto-acid or aldehyde precursor. For instance, the reductive amination of succinic semialdehyde would yield 4-aminobutanoic acid (GABA), which can then be converted to 4-aminobutanamide.

A study on nonenzymatic amino acid synthesis demonstrated the reductive amination of α-keto acids using a model hydride donor. nih.gov While this study focused on α-amino acids, the principles can be extended to the synthesis of γ-amino compounds. The kinetics of reductive amination are influenced by the reactivity of the keto acid and the reaction conditions, such as pH. nih.gov For example, the reductive amination of α-ketoglutarate to glutamate is a key step in biological amino acid biosynthesis. nih.gov

Another approach involves the synthesis of 4'-aminopantetheine, where the amino group was introduced via reductive amination to avoid substitution at a sterically hindered position. rsc.org This highlights the utility of reductive amination in complex molecule synthesis where chemoselectivity is crucial.

The ammoniation of halo-esters or halo-acids is a classical and direct method for the synthesis of amino acids and their derivatives. A patented method for synthesizing S-2-aminobutanamide hydrochloride, a related compound, utilizes the ammoniation of methyl 2-bromobutyrate. google.comgoogle.com This process involves reacting the bromo-ester with a methanol-ammonia solution to generate the racemic 2-aminobutanamide. google.comgoogle.com This approach is advantageous due to the availability of the starting materials and the straightforward nature of the reaction.

The general strategy involves the nucleophilic substitution of the bromide with ammonia. The reaction is typically carried out in a sealed reactor, and the progress is monitored until the starting bromo-ester is consumed. google.com Following the reaction, the product is isolated and purified. This method can be adapted for the synthesis of 4-aminobutanamide by starting with a suitable 4-halobutyrate precursor, such as methyl 4-bromobutyrate.

Since many synthetic routes yield racemic mixtures, the separation of enantiomers is a critical step in producing enantiomerically pure compounds. libretexts.org This is particularly important in the pharmaceutical industry, where different enantiomers can have distinct pharmacological activities. scivisionpub.com

A widely used method for resolving racemates is the formation of diastereomeric salts with a chiral resolving agent. libretexts.org Chiral acids such as L-tartaric acid and D-mandelic acid are commonly employed for the resolution of racemic bases. libretexts.orgnih.gov

In the synthesis of S-2-aminobutanamide hydrochloride, L-tartaric acid is used to form a diastereomeric salt with the racemic aminobutanamide. google.comgoogle.com The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. rsc.org One diastereomer will preferentially crystallize from the solution, which can then be isolated. The desired enantiomer is subsequently liberated from the salt by treatment with a base. This technique has been successfully applied to the resolution of various amino acids and their derivatives. rsc.orgrsc.org For instance, the resolution of racemic amlodipine was achieved using (R,R)-tartaric acid. nih.gov The choice of solvent and the stoichiometry of the resolving agent are crucial parameters that influence the efficiency of the resolution. scivisionpub.comnih.gov

Table 1: Chiral Resolving Agents and Their Applications

| Resolving Agent | Racemic Compound | Key Findings |

|---|---|---|

| L-Tartaric Acid | DL-2-Aminobutanamide | Forms diastereomeric salts, enabling separation through fractional crystallization. google.comgoogle.com |

| (S)-Mandelic Acid | Racemic Pregabalin | Used to resolve the racemic γ-amino acid. scivisionpub.com |

| (+)-Di-1,4-toluoyl-D-tartaric acid | DL-Leucine | Forms diastereomeric salts with different stabilities and solubilities, allowing for chiral resolution. rsc.org |

Chromatographic methods offer a powerful alternative for the separation of enantiomers. mdpi.com High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a well-established technique for chiral analysis and preparative separation. mdpi.comyakhak.orgnih.gov

Simulated moving bed (SMB) chromatography is a continuous chromatographic process that has gained prominence for the large-scale separation of enantiomers in the pharmaceutical industry. azom.comnih.govresearchgate.net SMB offers higher productivity and purity while reducing solvent consumption compared to traditional batch chromatography. nih.govresearchgate.net The principle of SMB involves simulating a counter-current movement between the stationary and mobile phases, which is achieved by periodically switching the inlet and outlet ports of a series of columns arranged in a loop. youtube.com This technique has been successfully applied to the separation of various chiral compounds, including amino acids. nih.gov

A reverse-phase chiral HPLC method has been developed for the determination of the (R)-enantiomer in (S)-2-aminobutanamide, a key intermediate for levetiracetam, using a CROWNPAK CR (+) column. researchgate.netresearchgate.net This demonstrates the applicability of chiral HPLC for the analytical and potentially preparative separation of aminobutanamide enantiomers.

Table 2: Chromatographic Separation of Chiral Amines

| Chromatographic Technique | Chiral Compound | Stationary Phase/Selector | Key Findings |

|---|---|---|---|

| Chiral HPLC | Chiral Amines (as NBD derivatives) | Chiralpak IE and Chiralcel OD-H | Achieved baseline separation of all four chiral amines. yakhak.org |

| Chiral HPLC | (R)- and (S)-2-Aminobutanamide | CROWNPAK CR (+) | Developed a method for determining the enantiomeric purity of (S)-2-aminobutanamide. researchgate.netresearchgate.net |

Viedma ripening, also known as attrition-enhanced deracemization, is a relatively recent discovery for achieving homochirality in a crystalline solid phase. wikipedia.orgru.nlrsc.org This process involves grinding a slurry of a racemic conglomerate in its saturated solution, which leads to the complete conversion of the mixture to a single enantiomer. wikipedia.orgru.nl

The mechanism of Viedma ripening is understood to involve a combination of crystal growth and dissolution (Ostwald ripening), particle breakage (attrition), and racemization of the chiral molecules in the solution phase. wikipedia.org The continuous grinding creates a dynamic system where smaller crystals dissolve and larger crystals grow, and the racemization in solution provides a continuous supply of both enantiomers. A slight initial excess of one enantiomer in the solid phase can be amplified, leading to a complete deracemization.

A notable application of Viedma ripening is the synthesis of enantiomerically pure (S)-2-aminobutyramide, a key component of the antiepileptic drugs Levetiracetam and Brivaracetam. nih.gov This demonstrates the potential of Viedma ripening as a practical and efficient method for the large-scale production of enantiopure compounds. The success of this process depends on the compound's ability to crystallize as a conglomerate and to racemize in solution. ru.nl

Synthesis from 2-Aminobutyric Acid

A significant synthetic route to this compound, an important intermediate for various pharmaceuticals, commences with 2-aminobutyric acid. google.com This pathway involves a key chlorination step followed by amination and acidulation.

The initial step in this synthesis involves the chlorination of 2-aminobutyric acid using bis(trichloromethyl) carbonate, also known as triphosgene. google.comwikipedia.org This reagent serves as a safer, solid substitute for gaseous phosgene. wikipedia.orgresearchgate.net The reaction is typically conducted in an organic solvent at temperatures ranging from -5 to 110°C. google.com This process leads to the formation of a cyclic intermediate, 4-ethyl-2,5-oxazolidinedione. google.compatsnap.com The use of bis(trichloromethyl) carbonate is considered advantageous due to milder reaction conditions, higher yields, and reduced production costs compared to other methods. google.com

The reaction can be summarized as follows:

Reactants: 2-Aminobutyric Acid, Bis(trichloromethyl) Carbonate

Solvent: Organic Solvent (e.g., Tetrahydrofuran) patsnap.com

Temperature: -5 to 110°C google.com

Product: 4-Ethyl-2,5-oxazolidinedione google.com

| Reactant | Reagent | Intermediate Product |

| 2-Aminobutyric Acid | Bis(trichloromethyl) Carbonate | 4-Ethyl-2,5-oxazolidinedione |

Following its synthesis, the 4-ethyl-2,5-oxazolidinedione intermediate undergoes amination and subsequent acidulation to yield the final product, this compound. google.com The amination step involves reacting the intermediate with ammonia. This is followed by acidification, typically with hydrogen chloride, to form the hydrochloride salt. google.comgoogle.com This two-step process from the stable cyclic intermediate is crucial for obtaining the desired product. google.com

Biotransformation Methods (e.g., using L-Threonine)

Biotransformation offers an alternative, enzymatic approach to synthesizing amino acid derivatives. In the context of related compounds, L-threonine serves as a substrate for various enzymatic reactions. For instance, L-threonine can be degraded to glycine by enzymes like threonine dehydrogenase and amino-ketobutyrate CoA lyase or by serine hydroxymethyltransferase. researchgate.netnih.gov While direct biotransformation of L-threonine to 4-aminobutanamide is not explicitly detailed, the enzymatic machinery for modifying amino acids is well-established. Threonine transaldolases, for example, are enzymes that can be used for the biosynthesis of various β-hydroxylated amino acids. nih.gov This highlights the potential for developing biocatalytic routes for the synthesis of 4-aminobutanamide and its derivatives, which could offer advantages in terms of stereoselectivity and environmental impact.

Novel Synthetic Approaches and Derivatizations for Research

The core structure of 4-aminobutanamide is a scaffold for developing novel derivatives with potential therapeutic applications. Research in this area focuses on modifying the molecule to enhance its biological activity.

The synthesis of 2-substituted 4-aminobutanamide derivatives is an active area of research. These derivatives are often investigated for their potential as inhibitors of GABA transporters (GATs), which could have applications in treating neurological disorders. nih.gov One study detailed the synthesis of N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives, which showed inhibitory activity against murine GATs. nih.gov The synthesis of such derivatives often involves multi-step reactions, starting from commercially available precursors and building the desired molecule through sequential chemical transformations.

The introduction of oxime subunits into organic molecules is a common strategy in medicinal chemistry to create compounds with a wide range of biological activities. researchgate.net Oximes are typically synthesized through the reaction of hydroxylamine with aldehydes or ketones. nih.gov In the context of 4-aminobutanamide, the introduction of an oxime functional group could lead to new derivatives with unique pharmacological profiles. While specific examples of 4-aminobutanamide derivatives with oxime subunits are not prevalent in the provided search results, the general principles of oxime synthesis are well-established and could be applied to create such novel compounds for research purposes. researchgate.netnih.gov

Acylation of Amino Functionality at the 4-Position of Butanoic Acid Derivatives

The primary amino group at the 4-position of butanoic acid and its derivatives, including 4-aminobutanamide, is a key site for chemical modification through acylation. This reaction involves the attachment of an acyl group (R-C=O) to the nitrogen atom, forming an amide bond. This transformation is fundamental in synthesizing a wide array of more complex molecules.

A common method for acylation is the reaction of the amine with an acyl chloride or an acid anhydride. youtube.comyoutube.com For instance, the N-acylation of 2-aminobenzothiazole with 4-chlorobutanoyl chloride proceeds in the presence of a base like sodium bicarbonate (NaHCO₃) in a solvent such as dichloromethane (CH₂Cl₂). mdpi.com This reaction yields an N-acylated butanamide derivative, demonstrating a typical acylation strategy that can be applied to amino-butanamide structures. mdpi.com The general mechanism for acylation with acyl chlorides is a nucleophilic addition-elimination reaction, where the amine acts as the nucleophile. youtube.comyoutube.com

In a study focused on developing GABA transporter inhibitors, the acylation of the amino functionality at the 4-position of butanoic acid derivatives was explored. nih.gov Specifically, the acetylation of 4-aminobutanamide derivatives was performed to investigate structure-activity relationships. nih.gov This highlights how acylation serves not only as a synthetic step but also as a tool for modifying the biological and chemical properties of the parent molecule. The product of acetylating the amino group of 4-aminobutanoic acid is 4-acetamidobutanoic acid. nih.gov

The direct condensation of carboxylic acids with amines to form amides is also possible, though it often requires high temperatures (typically above 160°C) or the use of catalysts. youtube.com Lewis acids or boronic acid derivatives can activate the carboxylic acid, allowing the reaction to proceed under milder conditions. youtube.com

Table 1: Examples of Acylation Reactions on Butanoic Acid Derivatives

| Amine Substrate | Acylating Agent | Catalyst/Base | Product Type | Ref |

| 2-Aminobenzothiazole | 4-Chlorobutanoyl chloride | NaHCO₃ | N-(Benzothiazol-2-yl)-4-chlorobutanamide | mdpi.com |

| 4-Aminobutanamide derivatives | Acetylating agent (e.g., Acetyl chloride) | Not specified | N-Acetyl-4-aminobutanamide derivatives | nih.gov |

| General Amines | Carboxylic Acids | Heat (>160°C) or Lewis Acid | N-Acyl Amides | youtube.com |

Synthesis of N-Acyl α-Amino Amides Utilizing 4-Aminobutanamide

The term N-acyl α-amino amide refers to a molecule where an acyl group is attached to the nitrogen of an amino acid that has its carboxyl group converted to an amide, with the amino group at the alpha position relative to the amide. While 4-aminobutanamide is a gamma-amino amide (the amino group is on the fourth carbon from the amide), it can be utilized as a building block in the synthesis of larger structures that may contain an N-acyl α-amino amide moiety elsewhere, or more commonly, it serves as the amine component in acylation reactions to produce N-acyl-gamma-amino amides.

The synthesis of N-acyl amides can be achieved through various biological and chemical methods. Enzymatic strategies, for example, use ATP-dependent acyl-adenylating enzymes to form an acyl-adenylate intermediate, which then reacts with an amine to form the N-acyl amide. researchgate.netnih.gov This biocatalytic approach is considered a green alternative to conventional chemical methods that may use toxic reagents. nih.gov

In chemical synthesis, 4-aminobutanamide can act as the nucleophilic amine that attacks an activated carboxylic acid or its derivative. This results in the formation of an N-acyl-4-aminobutanamide, which is an N-acyl-gamma-amino amide. For example, the reaction of 4-aminobutanamide with a fatty acid chloride would yield a fatty N-acyl-4-aminobutanamide. This class of compounds, N-acyl amides, has significant biological signaling functions. wikipedia.org

A general synthetic route involves reacting an amine with an acyl donor. This is a versatile method for producing a wide range of amides. nih.gov The reactivity of 4-aminobutanamide's primary amine allows it to be readily coupled with various acyl groups, making it a useful synthon in constructing more complex molecules.

Derivatization for Spectroscopic Analysis

Direct analysis of polar compounds like 4-aminobutanamide by gas chromatography-mass spectrometry (GC-MS) is often challenging. sigmaaldrich.comiu.edu The presence of polar functional groups (primary amine and amide) can lead to poor chromatographic performance, such as peak tailing or irreversible adsorption on the column. iu.edujfda-online.com To overcome these issues, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.comiu.edu

Common derivatization techniques for compounds containing amine groups include acylation and silylation. sigmaaldrich.com

Acylation: This involves reacting the amine with a fluorinated anhydride, such as trifluoroacetic anhydride (TFAA), or an acyl chloride. iu.edujfda-online.com This process replaces the active hydrogen on the nitrogen with a fluoroacyl group, which improves volatility and detection sensitivity. jfda-online.com For example, amphetamine, a primary amine, shows significantly improved chromatographic peak shape after derivatization with TFAA. iu.edu

Silylation: This is another widely used technique where active hydrogens are replaced by a silyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to create TBDMS derivatives. sigmaaldrich.com For instance, γ-aminobutyric acid (GABA), a structurally related compound, can be derivatized to form a 2TBDMS derivative for GC-MS analysis. nist.govresearchgate.net

The choice of derivatizing reagent can be crucial for separating isomers and obtaining clear mass spectra with characteristic fragments for structural elucidation. nih.gov For amino acids and related compounds, derivatization is a standard step to enable robust and reproducible GC-MS analysis. sigmaaldrich.com

Table 2: Common Derivatization Reagents for Amino Compounds for GC-MS Analysis

| Derivatization Method | Reagent Example | Target Functional Group | Resulting Derivative | Ref |

| Acylation | Trifluoroacetic anhydride (TFAA) | Amine (-NH₂) | Trifluoroacetyl (TFA) derivative | iu.edu |

| Acylation | Heptafluorobutyric anhydride (HFBA) | Amine (-NH₂) | Heptafluorobutyryl (HFB) derivative | nih.gov |

| Silylation | MTBSTFA | Amine (-NH₂), Carboxyl (-COOH) | tert-Butyldimethylsilyl (TBDMS) derivative | sigmaaldrich.com |

Chemical Reactivity and Reaction Mechanisms of this compound

The chemical reactivity of 4-aminobutanamide is dictated by its two primary functional groups: the primary amine and the primary amide. The hydrochloride salt form means the primary amine is protonated, which influences its nucleophilicity.

Oxidation Reactions

Specific literature detailing the oxidation of this compound is scarce. However, the reactivity can be inferred from the general chemistry of its functional groups. The primary amine group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, primary amines can be oxidized to various products, including nitroso compounds, hydroxylamines, oximes, or, with cleavage of the C-N bond, aldehydes or ketones. Strong oxidizing agents can lead to the formation of nitro compounds. The amide functional group is generally resistant to oxidation under mild conditions.

Reduction Reactions

The amide functional group in 4-aminobutanamide is reducible. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce a primary amide to a primary amine. If 4-aminobutanamide were subjected to such a reduction, the amide group would be converted to an amino group, yielding the diamine 1,4-diaminobutane (putrescine). The primary amine group is generally not affected by these conditions. The reaction would need to be performed on the free base form of 4-aminobutanamide, as the acidic proton of the hydrochloride would react with the hydride reagent.

Nucleophilic Substitution Reactions

The primary amino group of 4-aminobutanamide is nucleophilic and can participate in nucleophilic substitution reactions. In its hydrochloride salt form, the amine is protonated (R-NH₃⁺), which significantly reduces its nucleophilicity. To act as a nucleophile, the free base must be generated, typically by adding a non-nucleophilic base to the reaction mixture.

Once deprotonated, the amino group can attack electrophilic centers. A key example of this reactivity is the acylation reaction discussed previously (Section 2.2.3), which is a nucleophilic acyl substitution. youtube.com Another example is N-alkylation, where the amine attacks an alkyl halide to form a secondary amine.

Furthermore, derivatives of 4-aminobutanamide can themselves be substrates for nucleophilic substitution. For instance, a synthetic route starting with the acylation of an amine with 4-chlorobutanoyl chloride produces an intermediate, N-substituted-4-chlorobutanamide. mdpi.com The chlorine atom at the 4-position is now an electrophilic center susceptible to nucleophilic attack. In a subsequent step, this intermediate can be reacted with another amine, which displaces the chloride ion to form a new C-N bond, demonstrating a nucleophilic substitution pathway. mdpi.com

Stability and Incompatible Materials in Reaction Environments of this compound

The stability of this compound is a critical parameter in its synthesis, storage, and application in various chemical transformations. As a bifunctional molecule containing both a primary amine and a primary amide, its reactivity and degradation pathways are influenced by environmental conditions such as temperature, pH, and the presence of other chemical agents.

General Stability:

Under standard laboratory conditions, solid this compound is a stable crystalline compound. However, its stability in solution is less robust. Aqueous solutions of the compound may degrade over time, particularly at ambient temperatures. To mitigate degradation, it is recommended that solutions be stored at low temperatures, ranging from -20°C to -80°C, to ensure their integrity for extended periods. Repeated freeze-thaw cycles should also be avoided as they can accelerate decomposition. The stability of related compounds, such as L-2-Aminobutanamide hydrochloride, has been noted to be sensitive to air, suggesting that inert atmosphere conditions may be beneficial for storage and handling.

Detailed Stability Profile

Forced degradation studies, which intentionally subject a compound to harsh conditions, are crucial for understanding its intrinsic stability and identifying potential degradation products. While specific forced degradation studies on this compound are not extensively publicly documented, the known chemistry of its functional groups allows for the prediction of its stability profile under various stressors.

| Stress Condition | Expected Stability | Potential Degradation Products |

| Acidic (e.g., HCl) | Prone to hydrolysis | 4-Aminobutanoic acid and ammonium chloride |

| Basic (e.g., NaOH) | Prone to hydrolysis | 4-Aminobutanoate salt and ammonia |

| Oxidative (e.g., H₂O₂) | Susceptible to oxidation | Various oxidation products, including potential deamination and formation of carbonyl compounds. |

| Thermal | Decomposition at elevated temperatures | Ammonia, succinimide, and other fragmentation products. |

| Photochemical | Potential for degradation | Formation of radical species and subsequent reaction products. |

Hydrolytic Stability: The amide functional group is susceptible to hydrolysis under both acidic and basic conditions. In an acidic medium, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of 4-aminobutanoic acid and an ammonium salt. Conversely, under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of the corresponding carboxylate salt and ammonia. The primary amine group remains protonated and relatively stable under acidic conditions.

Thermal Stability: While stable at room temperature, this compound will decompose upon significant heating. The thermal decomposition of primary amides and amine hydrochlorides can be complex, potentially leading to the elimination of ammonia and the formation of cyclic structures like succinimide, or other fragmentation products.

Photochemical Stability: Aliphatic amines and amides can undergo photochemical reactions upon exposure to ultraviolet radiation. This can involve the formation of radical intermediates, which can then participate in a variety of subsequent reactions, leading to degradation of the compound.

Incompatible Materials

The reactivity of the amino and amide groups in this compound dictates its incompatibility with certain classes of reagents.

| Incompatible Material Class | Nature of Incompatibility | Potential Reaction Products |

| Strong Oxidizing Agents | The primary amine is susceptible to oxidation. | Can be oxidized to various products, including nitroso, nitro compounds, or undergo oxidative deamination. |

| Strong Acids | While forming a stable salt, extreme conditions can promote hydrolysis. | 4-Aminobutanoic acid and ammonium salts. |

| Strong Bases | Deprotonation of the ammonium group and can catalyze hydrolysis of the amide. | Free 4-aminobutanamide, 4-aminobutanoate. |

| Acylating Agents (e.g., Acyl Chlorides, Anhydrides) | The primary amine is a nucleophile that readily reacts with acylating agents. | N-acylated derivatives of 4-aminobutanamide. |

| Alkylating Agents | The primary amine can be alkylated. | N-alkylated derivatives of 4-aminobutanamide. |

| Aldehydes and Ketones | The primary amine can form imines (Schiff bases). | Corresponding imine derivatives. |

Strong Oxidizing Agents: Reagents such as permanganates, dichromates, and peroxides are incompatible with this compound due to the potential for oxidation of the primary amine.

Acylating and Alkylating Agents: The nucleophilic primary amine will readily react with acylating agents (e.g., acetyl chloride, acetic anhydride) and alkylating agents (e.g., alkyl halides). These reactions lead to the formation of N-substituted derivatives and are often utilized in synthetic transformations, but they represent an incompatibility if the integrity of the parent molecule is desired.

Spectroscopic and Structural Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Aminobutanamide (B1198625) Hydrochloride

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 4-aminobutanamide hydrochloride in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

One-dimensional NMR spectra, specifically proton (¹H) and carbon-13 (¹³C) NMR, are the primary methods used for the structural confirmation of this compound.

The ¹H NMR spectrum provides distinct signals for the different sets of protons in the molecule. In a deuterium oxide (D₂O) solvent, the chemical shifts (δ) are observed for the three methylene groups. gla.ac.uk The protons on the carbon adjacent to the ammonium group (CH₂NH₃⁺) are typically found furthest downfield due to the electron-withdrawing effect of the nitrogen atom. The protons adjacent to the carbonyl group (CH₂CO) also experience a downfield shift, while the central methylene group (CH₂CH₂) resides in a more shielded, upfield position.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) in D₂O | Multiplicity | Number of Hydrogens |

|---|---|---|---|

| -CH₂ -NH₃⁺ | ~3.1 ppm | multiplet | 2H |

| -CH₂ -CONH₂ | ~2.4 ppm | triplet | 2H |

| -CH₂-CH₂ -CH₂- | ~1.8 ppm | multiplet | 2H |

Data sourced from research findings. gla.ac.uk

While ¹H NMR confirms the proton framework, ¹³C NMR spectroscopy is used to identify all unique carbon atoms in the molecule. A predicted ¹³C NMR spectrum would show four distinct signals corresponding to the carbonyl carbon of the amide, and the three methylene carbons of the butyl chain. The carbonyl carbon would appear significantly downfield, typically above 170 ppm. However, specific experimental ¹³C NMR data for this compound is not detailed in the reviewed academic literature.

The concepts of asymmetric induction and enantiomeric purity are central to stereochemistry, focusing on molecules that are chiral—meaning they have a non-superimposable mirror image. This property arises from the presence of a stereocenter, most commonly a carbon atom bonded to four different substituents.

However, this compound is an achiral molecule. nih.govresearchgate.net Its structure lacks a stereocenter, as no carbon atom is attached to four different groups. Consequently, it does not exist as enantiomers, and the molecule is superimposable on its mirror image. Therefore, the assessment of asymmetric induction or the determination of enantiomeric purity is not applicable to this compound itself. This contrasts with its structural isomer, 2-aminobutanamide, which is chiral and for which enantiomeric purity is a critical parameter.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be vaporized and separated from other volatile components on a GC column. As the purified compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI).

This ionization process is energetic and often causes the molecular ion to break apart into smaller, characteristic fragment ions. The resulting mass spectrum displays the molecular ion peak, which confirms the compound's molecular weight, alongside a series of fragment peaks. The pattern of fragmentation provides a "fingerprint" that helps to confirm the molecule's structure. For 4-aminobutanamide, fragmentation would likely involve cleavage of the carbon-carbon bonds in the butyl chain and loss of the amide or amine functionalities. While GC-MS is a standard method for analyzing such compounds, specific fragmentation data for this compound are not extensively detailed in the surveyed literature.

X-ray Crystallography of this compound and Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformational details.

To perform an X-ray crystallography study, a single, high-quality crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and bombarded with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector.

The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and the full molecular structure can be modeled. The analysis also reveals how the molecules are packed together in the crystal lattice, defined by a specific unit cell and space group (e.g., orthorhombic, monoclinic, etc.). Despite the power of this technique, a published single-crystal X-ray diffraction study determining the crystal structure of this compound was not identified in the reviewed literature. Such a study would definitively establish its solid-state conformation and intermolecular interactions, such as hydrogen bonding between the ammonium and amide groups and the chloride ion.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Aminobutanamide |

Analysis of Hydrogen Bonding Networks

In the solid state, the crystal structure of compounds like this compound is significantly influenced by hydrogen bonding. Although a specific crystal structure determination for this compound was not found in the provided search results, the analysis of similar molecules provides insight into the expected interactions. For instance, studies on related aminobenzamide and aminobenzoic acid derivatives reveal extensive networks of hydrogen bonds. nih.govnih.gov In the crystalline form of (R)-2-aminobutanamide hydrochloride, a structural analogue, protonated amino groups form hydrogen bonds with chloride ions and adjacent amide groups. researchgate.net It is anticipated that in this compound, the protonated primary amine and the amide group would act as hydrogen bond donors, while the carbonyl oxygen and the chloride anion would serve as hydrogen bond acceptors. These interactions would create a complex three-dimensional network, dictating the packing of the molecules in the crystal lattice. nih.gov

Other Analytical Techniques for Research Purity and Characterization

Beyond spectroscopic methods, several other analytical techniques are crucial for establishing the purity and confirming the identity of this compound in a research setting.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for determining the enantiomeric excess if the compound is chiral. heraldopenaccess.usheraldopenaccess.us Research on related compounds like gabapentin, which is structurally similar, demonstrates the utility of reverse-phase (RP) HPLC for purity analysis. ijrar.orgsielc.comnih.gov These methods often employ a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer. ijrar.orgnih.govresearchgate.net

For chiral compounds, specialized chiral HPLC methods are necessary to separate and quantify enantiomers. heraldopenaccess.usheraldopenaccess.usresearchgate.netasianpubs.org The determination of enantiomeric excess is critical in pharmaceutical research, as different enantiomers can have distinct biological activities. researchgate.net Chiral HPLC often utilizes columns with a chiral stationary phase (CSP), such as those based on crown ethers or derivatized cellulose or amylose. researchgate.netasianpubs.org The choice of mobile phase and column temperature are critical parameters that are optimized to achieve separation of the enantiomers. researchgate.net

Table 1: Representative HPLC Conditions for Analysis of Related Amino Amides This table is interactive. You can sort and filter the data.

| Analyte | Column Type | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| Gabapentin | C18 | Methanol:Potassium Dihydrogen Orthophosphate (20:80, v/v), pH 6.2 | UV (275 nm) | nih.govresearchgate.net |

| Gabapentin | C18 | Orthophosphoric acid:Methanol (50:50, v/v) | UV (275 nm) | ijrar.org |

| (R)-2-aminobutanamide | CROWNPAK CR (+) | 0.05% Perchloric acid | UV (200 nm) | researchgate.netasianpubs.org |

| Gabapentin | Not specified | Acetonitrile, Water, Phosphoric Acid | Not specified | sielc.com |

Melting Point Analysis in Characterization Studies

Melting point analysis is a fundamental and straightforward technique used to assess the purity of a crystalline solid like this compound. A pure crystalline substance will typically have a sharp and well-defined melting point range. Impurities present in the sample will generally depress the melting point and broaden the melting range. Therefore, a narrow melting point range observed at a value consistent with literature reports is a strong indicator of high purity. While specific melting point data for this compound was not detailed in the provided search results, it is a standard characterization parameter that would be determined in any synthetic or purification study of the compound.

Biological and Pharmacological Research Applications of 4 Aminobutanamide Hydrochloride and Its Derivatives

Neuropharmacological Investigations and GABAergic Systems

4-Aminobutanamide (B1198625) hydrochloride and its derivatives are subjects of significant interest in neuropharmacological research, primarily due to their relationship with the GABAergic system. This system, centered around the neurotransmitter Gamma-Aminobutyric Acid (GABA), is the primary inhibitory network in the central nervous system (CNS).

Gamma-Aminobutyric Acid, also known as GABA or 4-aminobutanoic acid, is a non-proteinogenic amino acid that functions as the chief inhibitory neurotransmitter in the mammalian CNS. foodb.canih.gov Its structure features a four-carbon chain with an amino group at one end and a carboxylic acid group at the other. 4-Aminobutanamide is a direct structural derivative of GABA. The key difference lies in the functional group at the terminus of the carbon chain: in 4-aminobutanamide, the carboxylic acid group of GABA is replaced by a carboxamide group. This structural modification is central to its pharmacological profile and its investigation as a modulator of the GABAergic system.

GABA's primary role is to reduce neuronal excitability throughout the nervous system. foodb.canih.gov An imbalance or attenuation of GABAergic neurotransmission is implicated in the underlying causes of several neurological and psychiatric disorders. researchgate.net Consequently, research has focused on strategies to enhance or modulate GABAergic signaling. One key mechanism for regulating GABA's effects is through its removal from the synaptic cleft by plasma membrane GABA transporters (GATs). nih.gov By inhibiting these transporters, the concentration and duration of GABA in the synapse can be increased, thereby enhancing its inhibitory actions. nih.gov Derivatives of 4-aminobutanamide have been specifically designed and synthesized as inhibitors of these GABA transporters to achieve this modulatory effect. researchgate.netnih.gov

The termination of GABA's inhibitory signaling is largely carried out by a family of four distinct sodium- and chloride-dependent GABA transporters: GAT1, GAT2, GAT3, and BGT1 (often referred to as GAT4 in mouse studies). nih.govnih.gov These transporters are expressed differently throughout the brain on both neurons and glial cells. Research into 4-aminobutanamide derivatives investigates their ability to block these transporters. By doing so, these compounds prevent the reuptake of GABA from the synapse, leading to an elevated concentration of the neurotransmitter available to bind to postsynaptic GABA receptors (GABA-A and GABA-B). nih.govnih.gov This enhanced receptor activation results in a more pronounced inhibitory effect, which is a therapeutic strategy being explored for conditions linked to neuronal hyperexcitability, such as neuropathic pain. nih.govacs.org

In the quest for new therapeutic agents, researchers have designed and synthesized novel functionalized amino acids, including derivatives of 4-aminobutanamide, specifically to act as inhibitors of GABA uptake. nih.gov Studies have evaluated the activity of these synthetic compounds against all four mouse GAT subtypes (mGAT1–4) to understand their potency and selectivity. nih.govacs.org This research is driven by the recognition of GATs, particularly mGAT1 and mGAT4, as promising drug targets for conditions associated with imbalances in inhibitory neurotransmission. acs.org

A critical aspect of GAT inhibitor research is determining the selectivity of compounds for the different transporter subtypes, as this can influence their therapeutic potential and side-effect profile. nih.gov Research into 4-aminobutanamide derivatives has revealed varying selectivity profiles. For instance, in a study of newly synthesized compounds, the 4-aminobutanamide derivative identified as 50a (featuring a chlorine atom on the benzyl moiety) demonstrated the highest inhibitory potency towards the mGAT2 subtype among all the compounds tested in its group. nih.govacs.org Other derivatives showed different patterns of activity, highlighting the potential to develop subtype-selective inhibitors based on the 4-aminobutanamide scaffold. nih.gov

The table below shows the inhibitory activities (pIC₅₀) of selected 4-aminobutanamide derivatives and related compounds against the four mouse GABA transporter subtypes.

Inhibitory Potency (pIC₅₀) of 4-Aminobutanamide Derivatives on mGAT Subtypes

| Compound | mGAT1 (pIC₅₀) | mGAT2 (pIC₅₀) | mGAT3 (pIC₅₀) | mGAT4 (pIC₅₀) |

|---|---|---|---|---|

| 50a | < 4.0 | 5.43 | 4.80 | 4.75 |

| 50b | < 4.0 | 5.10 | 4.70 | 4.72 |

| 51a | < 4.0 | 5.23 | 4.78 | 4.65 |

| 51b | < 4.0 | 5.10 | 4.71 | 4.60 |

Data sourced from a 2021 study on functionalized amino acids as GAT inhibitors. nih.gov pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (IC₅₀); a higher value indicates greater potency.

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. In the context of 4-aminobutanamide derivatives, researchers have systematically modified their chemical structure to understand how these changes influence their ability to inhibit GATs. nih.gov

Key findings from SAR studies include:

Introduction of an Oxime Moiety : Motivated by the activity of other GAT inhibitors, researchers introduced an oxime subunit into the structure of 4-aminobutanamide derivatives. nih.govacs.org This modification was found to be a significant point for SAR analysis. nih.gov

Substitution on the Benzyl Moiety : Within a series of oxime-containing derivatives, the 4-aminobutanamide compounds showed slightly improved inhibitory activity. nih.govacs.org Specifically, compound 50a , which has a chlorine atom at the 2-position of its benzyl group, exhibited the highest inhibitory potency for mGAT2. nih.govacs.org

Acylation of the Amino Group : The amino group at the 4-position of the butanamide structure was also a target for modification. However, its acylation to create acetamido derivatives (51a , 51b ) did not lead to a significant change in the inhibitory potency profile against any of the mGAT1–4 subtypes. nih.gov

These SAR studies provide crucial insights that guide the rational design of new, more potent, and selective GAT inhibitors based on the 4-aminobutanamide template. nih.gov

Inhibition of GABA Transporters (mGAT1-4) by 4-Aminobutanamide Derivatives

Structure-Activity Relationship (SAR) Studies on GAT Inhibitors

Influence of Lipophilic Side Chain Substituents

Research into the structure-activity relationships (SAR) of 4-aminobutanamide derivatives has highlighted the significant role of lipophilic side chains in their interaction with GABA transporters (GATs). The introduction of a lipophilic fragment is a key strategy in the design of potent GAT inhibitors. nih.gov In some derivatives, a flexible carbon chain serves as this lipophilic component. nih.gov

Studies have shown that modifications to this lipophilic moiety can significantly impact inhibitory activity. For instance, replacing a flexible carbon chain with a more rigid structure, such as a piperidine ring, has been explored to enhance binding affinity and selectivity for specific GAT subtypes. nih.gov Furthermore, the nature of the lipophilic group at the 2-position of the 4-hydroxybutanamide structure has been identified as a crucial determinant of activity. nih.gov The strategic incorporation of aromatic and other lipophilic substituents is considered pivotal for effective interaction with the GABA uptake system. nih.gov This suggests that the size, shape, and flexibility of the lipophilic side chain are critical parameters that can be modulated to optimize the pharmacological profile of these compounds.

Impact of Oxime Subunits on Binding Mode

To further probe the structure-activity relationships of 4-aminobutanamide derivatives, researchers have incorporated oxime subunits into their molecular framework. nih.gov The introduction of an oxime moiety is of particular interest due to its potential to significantly influence the binding mode of these compounds to GAT1 inhibitors. nih.gov

Computational and experimental studies have provided insights into how these subunits can affect ligand-receptor interactions. For example, repulsive forces between the negative partial charges of an aromatic nitrogen atom and the oxime moiety can influence the spatial orientation of the molecule within the binding site, potentially forcing a pyridine ring into a sterically unfavorable position. nih.gov This highlights the nuanced role of oxime ethers in dictating the conformational preferences of these derivatives upon binding to their target transporters. The screening of oxime libraries has been employed as a strategy to identify novel and potent inhibitors of the neuronal GABA transporter GAT1, underscoring the value of this chemical modification in drug discovery efforts. ncats.io

Role of Benzyl Substituents and Tertiary Amino Groups

The presence and nature of benzyl substituents on the amide group of 4-aminobutanamide derivatives have been identified as critical for their inhibitory activity. nih.gov Research has demonstrated that the introduction of a benzyl moiety, particularly with specific substitutions on the aromatic ring, can significantly enhance the inhibitory potency of these compounds towards certain GABA transporter subtypes. For instance, a derivative featuring a chlorine atom at the 2-position of the benzyl group exhibited the highest inhibitory potency toward the mGAT2 subtype among a series of tested compounds. nih.gov

Furthermore, the existence of a tertiary amino group within the structure of these derivatives is considered necessary for their effective interaction with the GABA uptake system. nih.gov This tertiary amine is a key feature in the pharmacophore of many GAT inhibitors. sigmaaldrich.com Docking studies have suggested that this group can form important interactions within the transporter's binding pocket. For example, the tertiary amine of the piperidine ring in the GAT1 inhibitor tiagabine can interact with the backbone oxygen of the S295 residue of the transporter. nih.gov This underscores the importance of both the benzyl substituent and the tertiary amino group in defining the affinity and selectivity of these compounds for GABA transporters.

Potential Neuroprotective Effects

While direct studies on the neuroprotective effects of 4-aminobutanamide hydrochloride are limited, research on structurally and functionally related compounds suggests potential neuroprotective properties. Agents that enhance GABAergic neurotransmission are being investigated for their ability to protect neurons from various insults. For instance, GABA receptor agonists have demonstrated neuroprotective effects in models of cerebral ischemia by modulating nitric oxide production.

Furthermore, 4-aminopyridine, a compound that shares the 4-amino structural motif, has been shown to possess neuroprotective features beyond its symptomatic effects in neurological disorders. In a model of Alzheimer's disease, 4-aminopyridine was found to suppress microglial activation and provide neuroprotection. It has also been shown to protect primary neuronal cultures from excitotoxicity. Although these findings are for related compounds, they provide a rationale for investigating the potential neuroprotective capacity of this compound and its derivatives, particularly given their role as GABA uptake inhibitors which can increase synaptic GABA levels. nih.govnih.gov

Research in Neurological Disorders

The modulation of the GABAergic system is a well-established therapeutic strategy for a variety of neurological disorders. Consequently, this compound and its derivatives, as modulators of GABAergic function, are of significant interest in this research area.

Therapeutic Potential in Treating Neurological Disorders

The inhibition of GABA transporters to elevate synaptic GABA levels is a recognized approach for managing conditions characterized by neuronal hyperexcitability, such as epilepsy. nih.gov The therapeutic utility of this strategy is exemplified by the clinical use of GAT1 inhibitors. nih.gov Research into 4-aminobutanamide derivatives as GABA uptake inhibitors suggests their potential therapeutic application in neurological disorders where an enhancement of GABAergic tone is beneficial. nih.govnih.gov

Beyond epilepsy, the enhancement of GABAergic neurotransmission is being explored for its potential in other neurological and psychiatric conditions. nih.gov The development of subtype-selective GAT inhibitors is an active area of research, as different GAT subtypes have distinct distributions and functions in the brain, which could allow for more targeted therapeutic interventions. nih.gov

Antiepileptic Activity Studies

Derivatives of 4-aminobutanamide have been synthesized and evaluated for their anticonvulsant properties. nih.govnih.gov In preclinical studies, certain 2-substituted 4-aminobutanamide derivatives have demonstrated significant activity against seizures induced by pentylenetetrazole (PTZ), a chemical convulsant. nih.gov This indicates a potential antiepileptic effect.

The 4-aminopyridine (4-AP) in vitro model of acute seizures is a tool used to assess the efficacy of potential antiepileptic drugs. This model has been shown to be sensitive to a range of antiepileptic drugs with different mechanisms of action. While not directly reporting on this compound, these studies on related structures and relevant screening models provide a strong rationale for the continued investigation of 4-aminobutanamide derivatives as potential antiepileptic agents. nih.govnih.gov

Animal Models for Seizure Attenuation (e.g., Pentylenetetrazol-Induced Seizures, Electroshock Seizures)

Derivatives of 4-aminobutanamide have been investigated for their potential to counteract seizures in various animal models. These models, including pentylenetetrazol (PTZ)-induced seizures and maximal electroshock (MES)-induced seizures, are standard preclinical methods to assess anticonvulsant properties of chemical compounds. nih.govnih.gov

In studies involving PTZ-induced seizures, the administration of this convulsant agent typically leads to a sequence of seizure activities, starting from myoclonic jerks to generalized tonic-clonic seizures. nih.govareeo.ac.irnih.gov The effectiveness of a test compound is often measured by its ability to delay the onset of these seizures or to prevent them altogether. Research on 4-aminobenzanilide derivatives, which share a structural relationship with 4-aminobutanamide, has shown activity against PTZ-induced convulsions. nih.gov For instance, the 4-aminobenzanilide derived from 2,6-dimethylaniline demonstrated notable potency against MES-induced seizures. nih.gov Similarly, certain 4-aminophenylacetamide derivatives have also shown efficacy in preventing seizures induced by pentylenetetrazol. nih.gov

The maximal electroshock (MES) test is another widely used model to screen for anticonvulsant drugs. nih.govnih.gov In this model, an electrical stimulus is applied to induce a tonic-clonic seizure. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is considered a measure of its anticonvulsant potential. Studies on 4-aminobenzanilides have reported that these compounds exhibit activity against MES at a dose of 300 mg/kg. nih.gov

The 4-aminopyridine (4-AP) model is another method used to induce seizure-like activity both in vivo and in vitro for the evaluation of antiseizure medications. ane.plnih.govnih.gov 4-AP is a potassium channel blocker that can trigger convulsive seizures. ane.pl This model allows for the study of the mechanisms of action of potential anticonvulsant drugs. ane.plnih.gov

Table 1: Anticonvulsant Activity of 4-Aminobutanamide Derivatives in Animal Models

| Derivative Class | Seizure Model | Observed Effect | Reference |

| 4-Aminobenzanilides | Maximal Electroshock (MES) | Active at 300 mg/kg | nih.gov |

| 4-Aminobenzanilide from 2,6-dimethylaniline | Maximal Electroshock (MES) | ED50 of 2.60 mg/kg | nih.gov |

| 4-Aminophenylacetamides | Pentylenetetrazol (PTZ) | Anticonvulsant activity observed | nih.gov |

| 4-Aminophenylacetamide from 2,6-dimethylaniline | Pentylenetetrazol (PTZ) | ED50 = 93.20 mg/kg | nih.gov |

| 4-Aminophenylacetamide from 2,6-dimethylaniline | Electroshock | ED50 = 50.50 mg/kg | nih.gov |

Antinociceptive Activity in Neuropathic Pain Models.nih.govnih.gov

Derivatives of 4-aminobutanamide have demonstrated antinociceptive properties in various rodent models of neuropathic pain, a type of chronic pain caused by damage or disease affecting the somatosensory nervous system. nih.gov

Chemotherapy-Induced Neuropathic Pain Models.nih.govnih.gov

Chemotherapy-induced peripheral neuropathy (CIPN) is a significant side effect of some cancer treatments, leading to pain, numbness, and tingling. nih.govnih.gov Animal models that mimic this condition are crucial for developing new pain-relieving therapies. In models of chemotherapy-induced neuropathic pain, such as those induced by oxaliplatin and paclitaxel, 4-aminobutanamide derivatives have shown promise. nih.gov For instance, the derivative designated as 50a exhibited antinociceptive effects in both oxaliplatin and paclitaxel models in rodents. nih.gov These findings suggest that compounds related to 4-aminobutanamide could be valuable in addressing the pain associated with cancer chemotherapy.

Diabetic Neuropathic Pain Models.nih.govans-biotech.com

Diabetic neuropathy is a common complication of diabetes, often causing significant pain. nih.gov The streptozotocin (STZ)-induced diabetic model in rodents is a widely used tool to study this condition. ans-biotech.commdpi.com In this model, the 4-aminobutanamide derivative 50a was also found to possess antinociceptive properties. nih.gov This indicates a potential role for such compounds in managing the painful symptoms of diabetic neuropathy.

Antiallodynic and Antihyperalgesic Activities.nih.govnih.gov

Neuropathic pain is often characterized by allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased pain from a stimulus that is normally painful). nih.gov Research has shown that derivatives of 4-aminobutanamide can exhibit both antiallodynic and antihyperalgesic effects. nih.gov For example, selective antagonists of the GLU(K5) kainate receptor, which are amino acid derivatives, have been shown to reverse capsaicin-induced mechanical allodynia and carrageenan-induced thermal hyperalgesia. nih.gov Furthermore, compounds like LPP1, a derivative of 4-butyrolactone, have demonstrated dose-dependent reduction of tactile allodynia in mice treated with oxaliplatin. nih.gov

Table 2: Antinociceptive Activity of 4-Aminobutanamide Derivative 50a in Neuropathic Pain Models

| Neuropathic Pain Model | Observed Activity | Reference |

| Chemotherapy-Induced (Oxaliplatin) | Antinociceptive | nih.gov |

| Chemotherapy-Induced (Paclitaxel) | Antinociceptive | nih.gov |

| Diabetic Neuropathy (Streptozotocin) | Antinociceptive | nih.gov |

Antidepressant-like Activity Studies.nih.govnih.gov

Research into novel compounds for neuropsychiatric conditions has explored the potential antidepressant-like effects of various chemical entities. nih.gov Studies utilizing animal models of depression, such as the forced swim test, are common in the preclinical assessment of potential antidepressant drugs. nih.gov In this context, certain dual-acting compounds that combine pharmacophores for inhibiting phosphodiesterase 10 (PDE10A) and interacting with serotonin receptors have been investigated. nih.gov One such compound, PQA-AZ6, demonstrated an antidepressant-like effect in the forced swim test after chronic administration. nih.gov These studies often measure changes in brain-derived neurotrophic factor (Bdnf) mRNA levels in brain regions like the hippocampus and prefrontal cortex as a biochemical correlate of antidepressant action. nih.gov

Anti-inflammatory Research

The investigation of novel compounds for their anti-inflammatory properties is a significant area of pharmaceutical research. nih.gov Benzoxazole derivatives incorporating a 4-amino-butanamide moiety have been synthesized and evaluated for their ability to suppress inflammatory responses. nih.gov In vitro studies have focused on the inhibition of mRNA expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in human keratinocyte cells. nih.gov Certain synthesized compounds, including 5d, 5c, 5f, 5m, and an intermediate 4d, showed potent inhibitory activity on the mRNA expression of both IL-1β and IL-6. nih.gov

In vivo studies using a lipopolysaccharide (LPS)-induced inflammation model in mice have further explored these anti-inflammatory effects. nih.gov The accumulation of mature macrophages, identified by the marker F4/80, is a hallmark of the inflammatory response to LPS. nih.gov Administration of compounds 4f and 5d resulted in a significant decrease in the number of these F4/80-positive cells, indicating a reduction in macrophage accumulation and a notable anti-inflammatory effect. nih.gov

Broader Biochemical and Cell Biology Research Applications

Beyond inflammation, this compound and its derivatives are utilized in a wider range of biochemical and cell biology research contexts.

This compound and its analogues serve as valuable tools in life science research. It is used as a building block in organic synthesis for creating more complex molecules and as a reagent in various chemical reactions. In the field of biology, it has been employed in studies focusing on enzyme interactions and modifications of proteins. Its hydrochloride salt form is particularly useful as it enhances solubility and stability, making it well-suited for applications in medicinal chemistry, such as in coupling reactions during the synthesis of new drug candidates.

Apoptosis, or programmed cell death, is a fundamental process regulated by complex signaling pathways. nih.govnih.gov Dysregulation of these pathways is implicated in numerous diseases. nih.gov The core of apoptosis execution lies with a family of proteases called caspases. cellsignal.com Signaling for apoptosis occurs through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.govmdpi.com

While direct studies on this compound's role in apoptosis are not extensively detailed in the provided results, its derivatives and related structures are investigated within the context of cell signaling. For example, research on other small molecules has shown that they can modulate signaling pathways like the NF-κB pathway, which is crucial for both inflammation and apoptosis. researchgate.netbohrium.com The activation of Akt, a key survival kinase, can inhibit apoptosis by blocking pro-apoptotic proteins and transcription factors. cellsignal.com The study of how various compounds, potentially including derivatives of 4-aminobutanamide, interact with such pathways (e.g., Akt, ERK, JNK, p53) is a critical area of cancer and cell biology research. mdpi.comresearchgate.net

The interaction of small molecules with enzymes is a cornerstone of biochemical research. 4-amino-N-methylbutanamide hydrochloride, a related compound, is known to function as an enzyme inhibitor by binding to the active sites of enzymes and preventing the binding of their natural substrates. This inhibitory action can alter various biochemical pathways and, consequently, cellular functions and processes. While the specific metabolic enzymes targeted by this compound itself are not detailed in the search results, its application in studying enzyme interactions suggests its utility as a tool compound to probe the function and activity of various metabolic enzymes.

Use as a Substrate or Inhibitor in Enzymatic Reactions

While direct research on this compound as a primary substrate or inhibitor in specific enzymatic reactions is not extensively documented in peer-reviewed literature, some sources suggest its potential role in enzymatic processes. It has been proposed that this compound can act as a substrate for various enzymes, thereby participating in and potentially modulating biochemical pathways. The mechanism would involve the compound binding to the active sites of enzymes, which could alter their conformation and subsequent activity.

In contrast, more concrete research exists for the derivatives of 4-aminobutanamide. For instance, certain derivatives have been identified as promising inhibitors of GABA transporters (mGAT1 and mGAT4). These transporters are crucial for regulating neurotransmission, and their inhibition is a key target in the research and development of treatments for conditions like neuropathic pain. The modification of the 4-aminobutanamide core structure has been shown to enhance both the potency and selectivity of these derivatives against specific GABA transporter subtypes.

A study on novel benzoxazole derivatives incorporating a 4-amino-butanamide moiety demonstrated significant inhibitory effects on the mRNA expression of pro-inflammatory cytokines IL-6 and IL-1β. nih.gov This indicates a potential therapeutic application in modulating inflammatory responses. nih.gov The inhibitory concentrations (IC50) for some of these derivatives were determined, highlighting their potency. nih.gov

| Compound Derivative | Target | IC50 (µM) |

| Compound 4d | IL-6/IL-1β mRNA | 6.04 x 10⁻⁵ |

| Compound 5c | IL-6/IL-1β mRNA | 1.64 |

| Compound 5d | IL-6/IL-1β mRNA | 3.27 x 10⁻² |

| Compound 5f | IL-6/IL-1β mRNA | 4.44 x 10⁻⁴ |

| Compound 5m | IL-6/IL-1β mRNA | 1.99 x 10⁻⁴ |

This table presents the half-maximal inhibitory concentration (IC50) values of various benzoxazole derivatives of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide on the expression of inflammatory markers. nih.gov

Research on Disease Mechanisms (e.g., Cancer, Infections)

The core structure of 4-aminobutanamide has been utilized as a scaffold in the synthesis of compounds investigated for various disease treatments, including cancer and infectious diseases.

In the field of oncology, derivatives of 4-aminobutanamide are being explored. For example, a study focused on designing ligands that bind to specific RNA structures implicated in cancer progression synthesized a carbazole derivative, N-(3-((2-((9H-Carbazol-3-yl)oxy)ethyl)amino)-3-oxopropyl)-4-aminobutanamide Hydrochloride. nih.gov This research highlights the utility of the 4-aminobutanamide backbone in developing molecules for potential cancer therapeutics that target RNA. nih.gov Furthermore, peptides incorporating amino acids are under extensive investigation for their anti-cancer properties. crysdotllc.com

In the context of infectious diseases, the 4-aminobutanamide structure has been incorporated into novel compounds aimed at treating parasitic infections. A study on the synthesis and evaluation of polyamines as antimalarial agents reported the creation of N-(2-Cyanoethyl)-4-aminobutanamide Hydrochloride. gla.ac.uk This line of research is based on the principle that polyamine analogues can interfere with essential cellular processes in parasites like Plasmodium falciparum, the causative agent of malaria. gla.ac.uk The development of such compounds is driven by the urgent need for new treatments due to the spread of drug-resistant malaria. gla.ac.uk

Preclinical and Translational Research Considerations Excluding Dosage/administration

Evaluation in Rodent Models for Efficacy (Excluding Dosage Specifics)

Rodent models are fundamental tools in the preclinical assessment of therapeutic candidates, allowing for the initial evaluation of a compound's potential efficacy in a living organism. For a compound like 4-Aminobutanamide (B1198625) hydrochloride, which is structurally related to GABA, these models would likely be designed to investigate its effects on conditions where GABAergic neurotransmission is implicated, such as epilepsy, anxiety, and pain.

Efficacy studies in rodent models, such as mice and rats, would involve the administration of the compound and subsequent observation for specific therapeutic outcomes. For instance, in models of epilepsy, researchers would assess the ability of 4-Aminobutanamide hydrochloride to reduce the frequency and severity of seizures. In models of anxiety, behavioral tests like the elevated plus maze or the open field test would be employed to determine if the compound elicits anxiolytic-like effects. For potential analgesic properties, models of neuropathic or inflammatory pain would be used to measure changes in pain thresholds.

The primary goal of these efficacy studies is to establish a proof-of-concept for the therapeutic potential of this compound. The data gathered from these rodent models are crucial for making informed decisions about the further development of the compound.

Assessment of Motor Coordination in Behavioral Studies

A critical aspect of the preclinical evaluation of any centrally acting compound is the assessment of its effects on motor coordination. Impairment of motor function can be a significant limiting factor for the therapeutic utility of a drug. The rotarod test is a widely used behavioral assay to evaluate the effect of a compound on motor coordination and balance in rodents. augusta.eduimrpress.com

In this test, an animal is placed on a rotating rod, and the speed of rotation is gradually increased. augusta.edu The latency to fall off the rotating rod is the primary measure of motor coordination. imrpress.com A decrease in the time spent on the rod compared to a control group would suggest that the compound may impair motor function. Such studies are essential to differentiate the desired therapeutic effects from potential motor deficits. For a GABAergic compound like this compound, which could have sedative properties, assessing motor coordination is particularly important.

Table 1: Parameters in Rodent Motor Coordination Assessment

| Parameter | Description |

| Test Apparatus | Rotarod |

| Animal Model | Mouse, Rat |

| Primary Endpoint | Latency to fall from the rotating rod |

| Purpose | To assess sensorimotor coordination and balance augusta.edu |

Cytotoxicity and Hepatotoxicity Assessments in Preclinical Studies

Preclinical safety evaluation invariably includes an assessment of a compound's potential to cause cellular damage (cytotoxicity) and specifically liver damage (hepatotoxicity). Drug-induced liver injury is a major reason for the failure of drug candidates in development and for the withdrawal of approved drugs from the market.

In vitro cytotoxicity assays are often the first step in this assessment. These assays typically use cell lines, such as the human liver carcinoma cell line HepG2, to evaluate the effect of the compound on cell viability. nih.gov Various endpoints can be measured, including the release of intracellular enzymes like lactate dehydrogenase (LDH), alanine aminotransferase (ALT), and aspartate aminotransferase (AST), which are indicative of cell membrane damage. nih.gov A reduction in cell viability or an increase in the release of these enzymes would raise concerns about the cytotoxic potential of this compound.

Further investigations into hepatotoxicity may involve more complex in vitro models, such as 3D cell cultures or primary human hepatocytes, which more closely mimic the in vivo liver environment. nih.gov These studies can provide more nuanced information on the potential mechanisms of liver injury, such as the involvement of specific metabolic pathways or the generation of reactive metabolites. nih.gov

Table 2: Common In Vitro Assays for Cytotoxicity and Hepatotoxicity

| Assay Type | Cell Line/System | Endpoint Measured | Indication |